Mecoprop-P chemical structure and properties
Mecoprop-P chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop-P, the (R)-(+)-enantiomer of mecoprop (B166265), is a selective, systemic, post-emergence herbicide belonging to the phenoxyalkanoic acid class of chemicals.[1] It is widely used in agriculture and turf management to control broadleaf weeds.[1] The herbicidal activity of mecoprop is almost exclusively attributed to the (R)-(+)-enantiomer, Mecoprop-P, while the (S)-(-)-enantiomer is considered biologically inactive. This enantioselectivity has led to the development and use of enantiomerically pure or enriched formulations of Mecoprop-P to increase efficacy and reduce the environmental load of the inactive isomer.
Mecoprop-P functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death in susceptible species.[2]
Chemical Structure and Properties
Mecoprop-P is a chiral molecule due to the presence of an asymmetric carbon atom in the propanoic acid side chain. This gives rise to two enantiomers, the (R) and (S) forms.
Caption: Relationship between racemic Mecoprop and its constituent enantiomers.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid |
| CAS Number | 16484-77-8 |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| SMILES | CC1=C(C=CC(=C1)Cl)O--INVALID-LINK--C(=O)O |
| InChI | 1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 |
Physicochemical Properties
The following table summarizes the key physicochemical properties of Mecoprop-P.
| Property | Value | Reference(s) |
| Appearance | Colorless to brown crystalline powder/solid | [3] |
| Melting Point | 94–95 °C | [4] |
| Boiling Point | Decomposes before boiling | [4] |
| Water Solubility | 900 mg/L at 20 °C | [4] |
| Solubility in Organic Solvents (g/kg at 20°C) | Acetone: >1000, Ethanol: >1000, Diethyl ether: >1000 | [4] |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C | [4] |
| pKa | 3.7 | [4] |
Mechanism of Action: Synthetic Auxin Pathway
Mecoprop-P acts as a synthetic mimic of the plant hormone auxin.[1] In susceptible plants, it binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[1] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome.[1][5] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to uncontrolled growth and, ultimately, plant death.[1][5]
Caption: Mecoprop-P signaling pathway in a susceptible plant cell.
Experimental Protocols
Determination of Physicochemical Properties
Standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the quality and comparability of data.
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Water Solubility (OECD Guideline 105): The flask method is suitable for substances with solubilities above 10⁻² g/L, such as Mecoprop-P.[6][7][8]
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[4]
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The solution is then centrifuged or filtered to remove undissolved particles.[4]
-
The concentration of Mecoprop-P in the clear aqueous phase is quantified using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[4]
-
-
Vapor Pressure (OECD Guideline 104): The static method is one of several approved techniques.[9][10][11]
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A sample of the substance is placed in a temperature-controlled chamber.
-
The system is evacuated to remove air.
-
The pressure of the vapor in equilibrium with the substance is measured at a specific temperature using a pressure transducer.
-
Measurements are taken at a minimum of two different temperatures to establish the vapor pressure curve.[11]
-
-
Dissociation Constant (pKa) (OECD Guideline 112): The titration method is a common approach for acidic compounds like Mecoprop-P.[12][13]
-
A known quantity of Mecoprop-P is dissolved in water.[4]
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[4]
-
The pH of the solution is monitored throughout the titration with a calibrated pH meter.[4]
-
The pKa is determined from the titration curve, corresponding to the pH at which 50% of the acid has been neutralized.[4]
-
Enantioselective Analysis
Distinguishing between the active (R)-enantiomer and the inactive (S)-enantiomer is critical. Chiral HPLC is the predominant technique for this purpose.
Caption: General workflow for the enantioselective analysis of Mecoprop.
Protocol: Chiral HPLC with UV Detection [14]
-
Sample Preparation: For water samples, a pre-concentration step such as solid-phase extraction (SPE) may be necessary to achieve the required detection limits. The final extract is evaporated and reconstituted in the mobile phase.[14]
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are effective for separating phenoxypropionic acid herbicides.[14]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane, dichloromethane, ethanol, and an acidic modifier like trifluoroacetic acid (TFA) (e.g., 90:10:1:0.1 v/v/v/v).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at 280 nm.[14]
-
-
Quantification: The concentrations of Mecoprop-P (R-enantiomer) and the S-enantiomer are determined by comparing their respective peak areas to those of certified reference standards.
References
- 1. benchchem.com [benchchem.com]
- 2. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]
- 3. Mecoprop-P-dimethylammonium [sitem.herts.ac.uk]
- 4. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]
- 10. consilab.de [consilab.de]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. benchchem.com [benchchem.com]
